![molecular formula C8H13N B14199998 6-Methyltricyclo[3.2.0.0~2,7~]heptan-6-amine CAS No. 860176-37-0](/img/structure/B14199998.png)
6-Methyltricyclo[3.2.0.0~2,7~]heptan-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyltricyclo[3200~2,7~]heptan-6-amine is a complex organic compound characterized by its unique tricyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyltricyclo[3.2.0.0~2,7~]heptan-6-amine typically involves multiple steps. One common method includes the treatment of 3-substituted 2-halogenobicyclo[3.2.0]heptan-6-ones or 5-substituted 7-halogenobicyclo[2.2.1]heptan-2-ones with potassium t-butoxide . This reaction yields the desired tricyclic structure with the amine group at the 6th position.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyltricyclo[3.2.0.0~2,7~]heptan-6-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen or add hydrogen to the compound.
Substitution: This involves the replacement of one functional group with another, often facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include potassium t-butoxide for substitution reactions , and various oxidizing and reducing agents depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while substitution could introduce new alkyl or halogen groups.
Applications De Recherche Scientifique
6-Methyltricyclo[320
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in novel ways, making it a candidate for drug development.
Mécanisme D'action
The mechanism by which 6-Methyltricyclo[3.2.0.0~2,7~]heptan-6-amine exerts its effects is not well-understood. its unique tricyclic structure suggests that it could interact with molecular targets in ways that are distinct from more common organic compounds. Potential molecular targets include enzymes and receptors involved in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,3-Trimethyltricyclo[2.2.1.0~2,6~]heptane: This compound shares a similar tricyclic structure but differs in the position and type of substituents.
Tricyclo[2.2.1.0(2,6)]heptane, 1,7,7-trimethyl-: Another similar compound with a different arrangement of methyl groups.
Uniqueness
6-Methyltricyclo[3.2.0.0~2,7~]heptan-6-amine is unique due to its specific tricyclic structure and the presence of an amine group at the 6th position. This combination of features may confer unique chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
860176-37-0 |
|---|---|
Formule moléculaire |
C8H13N |
Poids moléculaire |
123.20 g/mol |
Nom IUPAC |
6-methyltricyclo[3.2.0.02,7]heptan-6-amine |
InChI |
InChI=1S/C8H13N/c1-8(9)5-3-2-4-6(5)7(4)8/h4-7H,2-3,9H2,1H3 |
Clé InChI |
DCAWCVMEMFFJGC-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CCC3C2C31)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


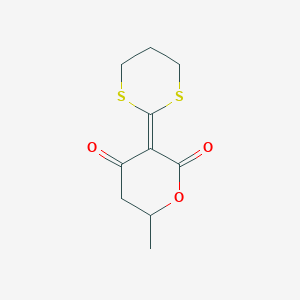
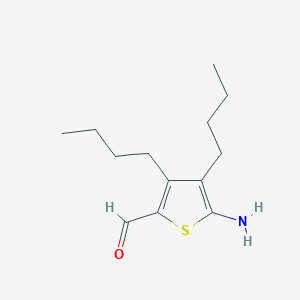
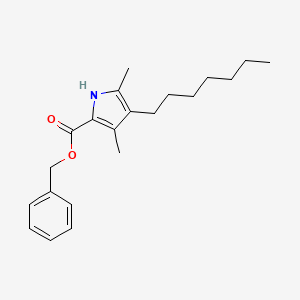
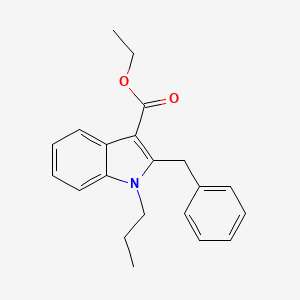
![Propyl {[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B14199938.png)
![3-[2-(Methanesulfonyl)ethenyl]benzaldehyde](/img/structure/B14199944.png)
![2-[2,2-Bis(4-fluorophenyl)ethenyl]-1,3,6-trimethyl-1H-indene](/img/structure/B14199949.png)
![4-Cyclohexyl-2-phenyl-1-oxa-4-azaspiro[4.5]decan-3-one](/img/structure/B14199955.png)
![1H-Imidazole-5-methanol, 1-[[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B14199956.png)
![3,3'-Methylenebis[1-(4-bromobutyl)-2-(4-bromophenyl)-1H-indole]](/img/structure/B14199959.png)
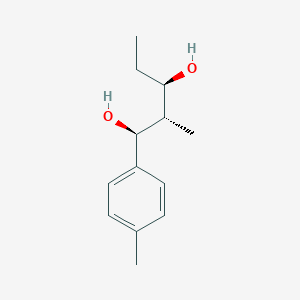
methanone](/img/structure/B14199972.png)
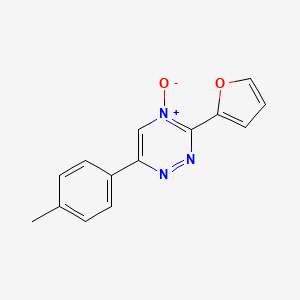
![2-[(2R,3R)-4,4-dimethoxy-3-(nitromethyl)butan-2-yl]-1,3-dioxane](/img/structure/B14199994.png)
